N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide
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Overview
Description
“N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound features a piperidine ring substituted with a 4-chlorophenyl group and a thiophene-2-carbonyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide” typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-chlorophenyl group. This can be achieved through nucleophilic aromatic substitution reactions.
Attachment of the Thiophene-2-Carbonyl Group: The thiophene-2-carbonyl group can be introduced via acylation reactions, where the piperidine ring is reacted with thiophene-2-carbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-13-6-8-14(9-7-13)20(16(21)15-5-4-12-23-15)17(22)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVIVHVTQIBZOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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